2',3'-O-Isopropylideneinosine
Overview
Description
2’,3’-Isopropylideneinosine is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety. It is widely used as a pharmaceutical intermediate and has applications in the synthesis of nucleic acids and antiviral agents .
Mechanism of Action
Mode of Action
It is known that the compound is involved in the synthesis of bioactive cyclic adenosine diphosphate ribose (cadpr) derivatives . The hypoxanthine in 2’,3’-O-Isopropylideneinosine replaces adenosine in these derivatives .
Biochemical Pathways
The compound is involved in the synthesis of cADPR derivatives, which play a role in Ca2+ homeostasis .
Result of Action
The compound is known to be involved in the synthesis of cADPR derivatives , which have various biological effects, including the regulation of intracellular calcium levels .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Isopropylideneinosine typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of inosine. One common method includes the reaction of inosine with acetone in the presence of an acid catalyst, such as hydrochloric acid, to form the isopropylidene derivative .
Industrial Production Methods: Industrial production of 2’,3’-Isopropylideneinosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Isopropylideneinosine undergoes various chemical reactions, including phosphorylation, chlorination, and cyclization. These reactions are essential for its conversion into other biologically active compounds .
Common Reagents and Conditions:
Phosphorylation: Reaction with phosphoryl chloride in the absence of an organic solvent at temperatures exceeding 30°C.
Chlorination: Chlorination at the 5’ position using phosphoryl chloride.
Cyclization: Formation of 5’-deoxy-2’,3’-O-isopropylidene-3,5’-cycloinosine under specific conditions.
Major Products:
- 5’-chloro-5’-deoxy-2’,3’-O-isopropylideneinosine
- 5’-deoxy-2’,3’-O-isopropylidene-3,5’-cycloinosine
- 5-amino-4-carbamoyl-N5,5’-cyclo-1-β-D-(5’-deoxy-2’,3’-O-isopropylideneribofuranosyl)-imidazole .
Scientific Research Applications
2’,3’-Isopropylideneinosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nucleic acids and other nucleoside derivatives.
Biology: Investigated for its role in antiviral and antitumor activities.
Medicine: Explored for its potential in immunopotentiating uses and as a bactericidal agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in various chemical syntheses.
Comparison with Similar Compounds
2’,3’-Isopropylideneinosine can be compared with other nucleoside derivatives such as:
2’,3’-Isopropylideneadenosine: Similar in structure but derived from adenosine instead of inosine.
2’,3’-Isopropylideneguanosine: Another isopropylidene-protected nucleoside, derived from guanosine.
Uniqueness: What sets 2’,3’-Isopropylideneinosine apart is its specific applications in the synthesis of antiviral and antitumor agents, particularly its role in the preparation of capecitabine . Its unique chemical properties and reactivity make it a valuable intermediate in pharmaceutical research and development .
Properties
IUPAC Name |
9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O5/c1-13(2)21-8-6(3-18)20-12(9(8)22-13)17-5-16-7-10(17)14-4-15-11(7)19/h4-6,8-9,12,18H,3H2,1-2H3,(H,14,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEKLUBCIPVWQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CNC4=O)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943951 | |
Record name | 9-[2,3-O-(1-Methylethylidene)pentofuranosyl]-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-11-6 | |
Record name | NSC29925 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-[2,3-O-(1-Methylethylidene)pentofuranosyl]-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-isopropylideneinosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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